2-(2,2,2-Trifluoroethyl)-1,3-dioxolane

Description

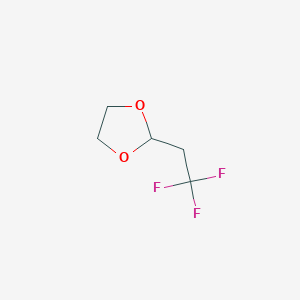

2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a fluorinated derivative of 1,3-dioxolane, characterized by a five-membered dioxolane ring substituted with a trifluoroethyl (-CF₂CF₃) group. This compound is part of a broader class of fluorinated ethers and cyclic acetals, which are valued for their unique physicochemical properties, including enhanced thermal stability, low flammability, and compatibility with lithium-ion battery electrolytes .

Properties

CAS No. |

117971-08-1 |

|---|---|

Molecular Formula |

C5H7F3O2 |

Molecular Weight |

156.1 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1,3-dioxolane |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |

InChI Key |

BTFYFEVHCNLYQA-UHFFFAOYSA-N |

SMILES |

C1COC(O1)CC(F)(F)F |

Canonical SMILES |

C1COC(O1)CC(F)(F)F |

Synonyms |

1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1.1. Precursors for Complex Molecules

BTFD serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various phosphonates and phosphates, which are crucial in medicinal chemistry and agricultural applications. For instance, bis(2,2,2-trifluoroethyl) phosphonate has been synthesized using BTFD as a precursor, showcasing its utility in creating compounds with biological activity .

1.2. Synthesis of H-Phosphonates

The compound has been employed in the synthesis of cyclic H-phosphonates. Studies indicate that BTFD can facilitate the formation of spirophosphoranes through controlled reactions with diols under optimized conditions . This highlights its role in generating compounds with potential pharmaceutical applications.

Electrochemical Applications

2.1. Electrolyte Solutions

BTFD is increasingly recognized for its application as an electrolyte solvent in lithium-ion batteries. Its high oxidation resistance and thermal stability make it suitable for use in non-flammable electrolytes . A notable study demonstrated that BTFD-based electrolytes exhibit improved performance metrics compared to traditional solvents, including higher ionic conductivity and lower flammability risks.

Table 1: Comparison of Electrolyte Properties

| Property | BTFD-based Electrolyte | Traditional Electrolytes |

|---|---|---|

| Ionic Conductivity | High | Moderate |

| Flammability | Non-flammable | Flammable |

| Thermal Stability | Excellent | Variable |

Material Science

3.1. Flame Retardant Materials

The incorporation of BTFD into polymer matrices has been explored for developing flame-retardant materials. Its trifluoroethyl groups enhance the thermal stability and reduce the flammability of polymers, making them suitable for applications requiring stringent fire safety standards .

Case Studies and Research Findings

4.1. Case Study: Lithium-Ion Battery Performance

A research study focused on the performance of lithium-ion batteries using BTFD as an electrolyte solvent showed significant improvements in cycle stability and charge/discharge rates compared to conventional electrolytes. The findings indicated that batteries utilizing BTFD could maintain higher capacity retention over extended cycles .

4.2. Case Study: Synthesis of Phosphonates

In another study, researchers synthesized various phosphonate derivatives using BTFD as a reagent under mild conditions. The resulting compounds exhibited promising biological activities, indicating the potential for further development into therapeutic agents .

Comparison with Similar Compounds

Key Structural Features:

- 1,3-Dioxolane backbone : A cyclic ether with two oxygen atoms in a five-membered ring.

- Trifluoroethyl substituent : The -CF₂CF₃ group introduces strong electron-withdrawing effects, influencing reactivity and stability.

Structural Analogues of 1,3-Dioxolane Derivatives

Table 1: Structural and Physical Properties of Selected 1,3-Dioxolane Derivatives

Key Observations :

- Trifluoroethyl vs. Trifluoroethoxy: The trifluoroethyl group (-CF₂CF₃) enhances electrochemical stability in batteries, while the trifluoroethoxy (-OCF₂CF₃) group in phenoxy derivatives improves lipophilicity for drug delivery .

- Halogenated substituents : Bromoethyl and chloropropyl groups increase reactivity in cross-coupling reactions but reduce thermal stability compared to fluorinated analogs .

Fluorinated Ethers and Carbonates in Electrolytes

Table 2: Performance of Fluorinated Solvents in Lithium-Ion Batteries

Key Findings :

- Superior SEI Formation: this compound outperforms BTFE and FEC in silicon anode systems due to its ability to form fluorine-rich SEI layers, reducing electrolyte decomposition .

- Flame Retardancy: The trifluoroethyl group contributes to non-flammability, a critical safety advantage over traditional carbonates like ethylene carbonate .

Pharmaceutical Relevance of Trifluoroethyl-Substituted Compounds

- Silodosin Synthesis: this compound derivatives are intermediates in the production of α1a-adrenoceptor antagonists. Their fluorinated structure enhances binding affinity to target receptors compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, prolonging drug half-life—a property shared with other trifluoroethyl-containing drugs like Fluralaner (insecticide) .

Preparation Methods

Chlorination of Dioxolane Precursors

The chlorination of 2,2-bis(perhaloalkyl)-1,3-dioxolanes serves as a foundational step for subsequent fluorination. Patent EP0489756B1 describes vapor-phase chlorination at 250°–300°C under 10–20 atm pressure using a 4:1 molar ratio of chlorine gas to dioxolane. While this method targets tetrachloro intermediates, analogous conditions could be applied to precursors of 2-(2,2,2-trifluoroethyl)-1,3-dioxolane. For instance, chlorinating a 2-(2-chloroethyl)-1,3-dioxolane intermediate may facilitate downstream fluorine substitution.

Fluorination with Chromium-Based Catalysts

Fluorination of chlorinated intermediates is critical for introducing trifluoroethyl groups. As disclosed in CA2060193A1, Cr₂O₃ catalyzes the fluorination of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane using SbF₃/SbCl₅ at 120°C. Adapting this approach, 2-(2-chloroethyl)-1,3-dioxolane could undergo sequential fluorination to replace chlorine atoms with fluorine, though full substitution to a trifluoroethyl group would require precise control of stoichiometry and reaction time.

Nucleophilic Substitution Pathways

Direct Displacement of Halogenated Intermediates

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Alkylation

Ambeed’s protocol for alkylating indole derivatives using PdCl₂(MeCN)₂ and norbornene in DMA/water at 70°C demonstrates the viability of palladium catalysis for C–C bond formation. Applying this to 1,3-dioxolane derivatives, a halogenated dioxolane could couple with a trifluoroethylzinc reagent under similar conditions. For instance, 2-bromo-1,3-dioxolane might react with CF₃CH₂ZnBr to install the trifluoroethyl group.

Solvent and Temperature Optimization

Reaction conditions significantly impact yield and selectivity. The chlorination process in EP0489756B1 emphasizes the use of autogenous pressure and short reaction times (30–60 seconds), whereas fluorination in CA2060193A1 requires prolonged heating at 120°C. For nucleophilic substitutions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferable, as evidenced by the synthesis of azidodioxolanes in EP0529741A1.

Table 1: Comparative Reaction Conditions for Dioxolane Derivatives

Q & A

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.